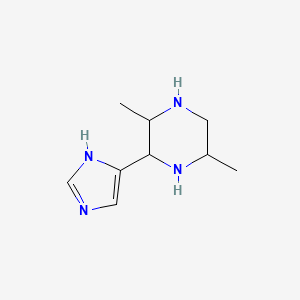

3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3-(1H-imidazol-5-yl)-2,5-dimethylpiperazine |

InChI |

InChI=1S/C9H16N4/c1-6-3-11-7(2)9(13-6)8-4-10-5-12-8/h4-7,9,11,13H,3H2,1-2H3,(H,10,12) |

InChI Key |

CVQLVYBYIJKGBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(C(N1)C2=CN=CN2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further reacted to introduce the piperazine moiety . The reaction conditions often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution

The piperazine nitrogen atoms undergo alkylation and acylation reactions. For example:

-

Alkylation with methallyl chloride forms intermediates for cyclization .

-

Buchwald–Hartwig amination introduces aryl groups using palladium catalysts (e.g., compound 12 synthesis) .

Cyclization Reactions

Intramolecular hydroamination under acidic conditions (acetic acid/methanesulfonic acid, 210°C) forms the imidazolopiperazine core .

Oxidation and Reduction

-

Imidazole oxidation : Forms N-oxides using hydrogen peroxide.

-

Reduction : Sodium borohydride reduces imine intermediates during synthesis .

Effect of Structural Modifications on Pharmacological Activity

Modifications to the piperazine ring significantly impact antimalarial potency:

| Compound | Modification | IC₅₀ (Plasmodium falciparum) | Reference |

|---|---|---|---|

| 31 | Unsubstituted piperazine | 150 nM | |

| 33 | 8,8-Dimethyl substitution | 22 nM | |

| 35 | Reduced piperazine + dimethyl | 10 nM |

Dimethyl substitution at position 8 enhances metabolic stability and potency by 7–15× compared to unmodified analogs .

Experimental Data and Reaction Conditions

-

Cyclization optimization : A 5:1 acetic acid/methanesulfonic acid mixture at 210°C maximizes yield .

-

Bromination : Conducted at 0°C in dichloromethane to prevent over-halogenation .

-

Amination : Requires palladium acetate (Pd(OAc)₂) and Xantphos ligand for efficient coupling .

This compound’s versatile reactivity enables tailored modifications for therapeutic applications, particularly in antimalarial drug development. The 8,8-dimethyl derivative exemplifies how structural optimization enhances both chemical stability and biological efficacy .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it useful in creating diverse chemical entities. It is often employed as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique properties and reactivities.

Reactivity Profile

The compound can undergo several types of reactions:

- Oxidation: The imidazole ring can be oxidized to form N-oxides.

- Reduction: It can be reduced to generate various derivatives.

- Substitution: The nitrogen atoms can participate in substitution reactions with electrophiles.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, making it a candidate for further drug development .

Mechanism of Action

The compound's mechanism involves interaction with biological targets such as enzymes and receptors. The imidazole ring's ability to coordinate with metal ions contributes to its biological activity, while the piperazine ring facilitates interactions with macromolecules.

Medicinal Chemistry

Drug Development

This compound is under investigation for its potential use in drug development. Its ability to modulate biological pathways makes it a promising candidate for treating conditions such as cancer and neurological disorders like Alzheimer's disease. Recent studies have focused on its interactions with proteins associated with these diseases .

Industrial Applications

Catalyst Development

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in various processes. Its properties allow it to enhance reaction rates and selectivity in synthetic pathways.

Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex molecules; ligand in coordination chemistry |

| Biological Activity | Antimicrobial and anticancer properties; potential drug candidate |

| Medicinal Chemistry | Investigated for treating cancer and neurological disorders |

| Industrial Use | Catalyst in material development; enhances reaction rates |

Case Studies

-

Anticancer Activity Study

A study evaluated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. -

Neuroprotective Effects

Research focused on the compound's interaction with proteins linked to Alzheimer's disease demonstrated its capacity to inhibit specific enzymes involved in neurodegeneration, highlighting its therapeutic potential . -

Coordination Chemistry Applications

Experiments showed that this compound forms stable complexes with transition metals, which exhibit unique catalytic properties beneficial for industrial applications .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperazine ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

2,5-Dimethylpiperazine (2,5-DMP)

- Structure : A six-membered piperazine ring with methyl groups at positions 2 and 5.

- Applications :

- Hydrogen Storage : Acts as a liquid organic hydrogen carrier (LOHC) via reversible dehydrogenation to 2,5-dimethylpyrazine, releasing 3 equivalents of H₂. Achieves 5.3 wt% gravimetric hydrogen capacity under iridium catalysis .

- Catalysis : Quantitative dehydrogenation (100% conversion) using Ir complexes (0.5–2 mol% loading) in solvent-free or p-xylene/water systems .

- Thermal Stability : Reversible cycles (≥4 times) without efficiency loss under mild conditions (383–411 K) .

Imidazole-Piperazine Hybrids

- Examples :

- Compound 34–36 (): Imidazole-indole-piperazine hybrids synthesized for receptor-binding studies. These compounds exhibit distinct NMR profiles and melting points (133–196°C), highlighting structural versatility .

- Antimycobacterial Agents (): Piperazine-imidazole derivatives (e.g., compound 5e/5f) show potent activity against Mycobacterium tuberculosis (MIC: 3.13 µg/mL), attributed to the imidazole’s electron-rich coordination sites .

(2S,5S)-2,5-Dimethylpiperazine

- Function: Acts as a proton ionophore with selectivity for anions over cations.

Pharmacological and Functional Properties

Note: The imidazole ring in 3-(1H-Imidazol-5-yl)-2,5-DMP could enhance binding to biological targets (e.g., kinases or transporters) compared to non-heterocyclic analogs .

Biological Activity

3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dual-ring structure comprising an imidazole ring and a piperazine moiety. This unique configuration allows for diverse chemical reactivity and potential interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperazine ring facilitates interactions with biological macromolecules. These interactions can modulate various biological pathways, leading to therapeutic effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.

- Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against several human cancer cell lines .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa (cervical cancer) | 15.0 | |

| Anticancer | MCF-7 (breast cancer) | 10.0 | |

| Antimicrobial | E. coli | 20.0 | |

| Antimicrobial | S. aureus | 18.0 |

Anticancer Activity

In a study evaluating the cytotoxic effects of various imidazole derivatives, this compound demonstrated significant antiproliferative activity against multiple human tumor cell lines, including HeLa and MCF-7. The IC50 values indicated that the compound was comparable in efficacy to known chemotherapeutics like cisplatin .

Antimicrobial Studies

Research focusing on the antimicrobial properties of imidazole derivatives revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step pathways involving alkylation, cyclization, or coupling reactions. For example, imidazole derivatives are often synthesized via Dimroth rearrangements (e.g., imidazolone intermediates reacting with amines under acidic conditions) . Piperazine ring modifications (e.g., methylation at positions 2 and 5) may require selective alkylation with methyl halides or reductive amination. Key variables include solvent choice (e.g., ethanol or acetone for reflux), temperature (e.g., 125°C for amine coupling), and catalysts (e.g., TEBA for phase transfer) .

- Characterization : Confirmation of structure requires spectral analysis (¹H/¹³C-NMR for methyl/imino protons, FT-IR for functional groups) and crystallographic validation (ORTEP-III for spatial configuration) .

Q. How does the stereochemistry of 2,5-dimethylpiperazine influence the bioactivity or physicochemical properties of this compound?

- Stereochemical Analysis : Trans- vs. cis- configurations of 2,5-dimethylpiperazine (e.g., (2R,5S) vs. (2S,5S)) can alter hydrogen-bonding capacity and solubility. Crystallographic studies (e.g., using APEX2 software) reveal distinct packing efficiencies and intermolecular interactions .

- Impact on Reactivity : Stereochemistry affects catalytic hydrogenation/dehydrogenation cycles (e.g., iridium-catalyzed interconversion between pyrazine and piperazine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency when using this compound in hydrogen storage systems?

- Data Contradiction : While iridium catalysts enable reversible hydrogenation of 2,5-dimethylpyrazine to 2,5-dimethylpiperazine, side reactions (e.g., dimethylpiperazine byproduct formation in polyamine synthesis) may reduce efficiency .

- Methodological Optimization :

- Use solvent-free conditions to minimize side-product solubility .

- Monitor reaction progress via TLC or GC-MS to isolate intermediates.

- Apply DFT calculations to model competing pathways and optimize catalyst selectivity .

Q. What experimental strategies can validate the role of the imidazole moiety in stabilizing metal complexes or enhancing biological interactions?

- Mechanistic Studies :

- Coordination Chemistry : Imidazole’s N-heterocyclic structure facilitates metal chelation (e.g., Cu²⁺ in triazole synthesis). Use UV-Vis spectroscopy to track ligand-metal charge transfer .

- Biological Assays : Compare bioactivity (e.g., anticancer or antimicrobial) of this compound with analogs lacking the imidazole group. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Q. How do competing reaction pathways (e.g., Dimroth rearrangement vs. direct alkylation) affect the purity of this compound?

- Experimental Design :

- Pathway Control : Use protecting groups (e.g., Boc for amines) to direct reactivity. For example, Boc-protected piperazines minimize unintended cyclization during alkylation .

- Byproduct Mitigation : Chromatographic purification (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) can isolate the desired product .

- Analytical Validation : ¹H-NMR integration quantifies byproduct ratios, while HPLC-MS identifies impurities .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- DFT Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.